

# Nesvategrast (OTT166): A Technical Guide to RGD Integrin Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Nesvategrast |           |
| Cat. No.:            | B610802      | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **nesvategrast** (formerly known as SF0166 or OTT166), a novel, selective small-molecule inhibitor of RGD-binding integrins. **Nesvategrast** was developed as a topical eye drop for the treatment of retinal diseases, such as diabetic retinopathy, by targeting key pathways in angiogenesis and vascular leakage. This document details its mechanism of action, summarizes key preclinical and clinical data, outlines experimental methodologies, and visualizes the core biological pathways.

## **Core Mechanism of Action: RGD Integrin Inhibition**

Nesvategrast is a potent antagonist of specific integrin subtypes that recognize the Arginine-Glycine-Aspartic acid (RGD) motif present in extracellular matrix (ECM) proteins like vitronectin and fibronectin.[1][2][3] Integrins are transmembrane heterodimeric receptors that play a crucial role in cell adhesion, migration, proliferation, and survival.[1] In pathological conditions like diabetic retinopathy, certain integrins, particularly  $\alpha v \beta 3$ , are upregulated on endothelial cells and mediate angiogenesis.[4]

**Nesvategrast** selectively inhibits key RGD integrin subtypes, thereby modulating cellular responses to pro-angiogenic growth factors such as Vascular Endothelial Growth Factor (VEGF). By binding to these integrins, **nesvategrast** competitively blocks their interaction with ECM ligands and disrupts the critical crosstalk between integrins and growth factor receptors like VEGFR2. This inhibition leads to the downregulation of key signaling cascades responsible for the development of new blood vessels and increased vascular permeability.



## Signaling Pathway of RGD Integrin and VEGF Receptor Crosstalk

The binding of ECM proteins to RGD-recognizing integrins (e.g.,  $\alpha\nu\beta3$ ) and the binding of VEGF to its receptor (VEGFR2) trigger a synergistic signaling cascade essential for angiogenesis. **Nesvategrast** acts by disrupting the initial integrin-ECM interaction. The diagram below illustrates the downstream consequences of this inhibition.





Click to download full resolution via product page

Nesvategrast Inhibition of Integrin-VEGF Signaling.



## **Quantitative Data Summary**

**Nesvategrast** has demonstrated potent and selective inhibition of target integrins in preclinical assays and was evaluated in a Phase 2 clinical trial for diabetic retinopathy.

## **Preclinical Inhibitory Activity**

The following table summarizes the half-maximal inhibitory concentrations (IC50) of **nesvategrast** against various human integrins and in cell-based adhesion assays.

| Target / Assay                           | IC50 Value     |  |  |
|------------------------------------------|----------------|--|--|
| Integrin Binding Inhibition              |                |  |  |
| Human ανβ3 Integrin                      | 0.6 nM         |  |  |
| Human ανβ6 Integrin                      | 8 nM           |  |  |
| Human ανβ8 Integrin                      | 13 nM          |  |  |
| Cellular Adhesion Inhibition             |                |  |  |
| Adhesion to Vitronectin (across species) | 7.6 pM - 76 nM |  |  |

## Phase 2 (DR:EAM) Clinical Trial Topline Results

The DR:EAM trial was a multicenter, randomized, double-masked study evaluating two doses of **nesvategrast** eye drops against a placebo (vehicle) in patients with diabetic retinopathy over 24 weeks.



| Endpoint                                                               | Nesvategrast<br>Group | Placebo Group         | Outcome                                                     |
|------------------------------------------------------------------------|-----------------------|-----------------------|-------------------------------------------------------------|
| Primary Efficacy<br>Endpoint                                           |                       |                       |                                                             |
| ≥2-Step DRSS*<br>Improvement                                           | Not Reported          | Not Reported          | Did not meet endpoint<br>(Not statistically<br>significant) |
| Key Secondary Efficacy Endpoints                                       |                       |                       |                                                             |
| Disease Progression<br>(by DRSS)                                       | Not Reported          | Not Reported          | Did not meet endpoint<br>(Not statistically<br>significant) |
| Onset of Vision-<br>Threatening Events<br>(VTEs) in NPDR**<br>Subgroup | Lower Incidence       | Higher Incidence      | Statistically significant reduction (p=0.045)               |
| Primary Safety<br>Endpoint                                             |                       |                       |                                                             |
| Safety & Tolerability                                                  | Safe & Well-Tolerated | Safe & Well-Tolerated | Met primary safety endpoint                                 |

<sup>\*</sup>DRSS: Diabetic Retinopathy Severity Scale \*\*NPDR: Non-Proliferative Diabetic Retinopathy (specifically baseline DRSS levels 47 and 53)

## **Experimental Protocols and Methodologies**

**Nesvategrast**'s efficacy was evaluated in several well-established preclinical models of ocular neovascularization. The general methodologies are described below.

## **Preclinical Evaluation Workflow**

The diagram below outlines the typical workflow for the preclinical assessment of an antiangiogenic agent like **nesvategrast**, from in vitro characterization to in vivo disease models.





Click to download full resolution via product page

Workflow for Preclinical Evaluation of Nesvategrast.

### **Cell Adhesion Assay**

- Objective: To determine the potency of nesvategrast in inhibiting the adhesion of cells to the ECM protein vitronectin.
- Methodology: 96-well plates were coated with vitronectin. Various cell lines (human, rat, rabbit, dog) were pre-incubated with varying concentrations of nesvategrast. The cells were



then added to the coated plates and allowed to adhere. Non-adherent cells were washed away, and the remaining attached cells were quantified using a colorimetric assay. The IC50 value was calculated as the concentration of **nesvategrast** required to inhibit 50% of cell adhesion compared to a vehicle control.

## **Chick Chorioallantoic Membrane (CAM) Assay**

- Objective: To assess the anti-angiogenic activity of **nesvategrast** in a living tissue model.
- Methodology: Fertilized chicken eggs were incubated to allow for the development of the
  chorioallantoic membrane. A filter disk saturated with a pro-angiogenic factor (e.g., bFGF or
  VEGF) and varying doses of nesvategrast (or vehicle) was placed on the CAM. After a set
  incubation period, the CAM was examined microscopically, and the degree of new blood
  vessel formation branching toward the disk was scored. The reduction in vessel score
  relative to the control indicated anti-angiogenic activity.

## Laser-Induced Choroidal Neovascularization (CNV) Model

- Objective: To evaluate the efficacy of topically administered **nesvategrast** in a model that mimics aspects of wet age-related macular degeneration.
- Methodology: In pigmented rabbits or mice, a laser was used to rupture Bruch's membrane
  in the retina, inducing the growth of new, leaky blood vessels from the choroid. Animals were
  treated with topical nesvategrast eye drops or a vehicle control. At the end of the study
  period, the area of the CNV lesion was measured using fluorescein angiography or by
  histological analysis of retinal flat mounts. A reduction in lesion area compared to the vehicle
  group indicated efficacy.

## Oxygen-Induced Retinopathy (OIR) Model

- Objective: To assess the effect of nesvategrast on retinal neovascularization in a model relevant to diabetic retinopathy.
- Methodology: Newborn mouse pups were exposed to a hyperoxic environment (e.g., 75% oxygen), which causes vaso-obliteration in the central retina. Upon return to a normal air environment, the resulting hypoxia triggers robust retinal neovascularization. During the



normoxic phase, pups were treated with **nesvategrast**. At the study endpoint, retinas were dissected, stained, and flat-mounted. The area of neovascular tufts was quantified to determine the effect of the treatment compared to a control.

## **Clinical Development: The DR:EAM Phase 2 Trial**

**Nesvategrast**'s clinical efficacy was most notably investigated in the DR:EAM (Diabetic Retinopathy: Early Active Management) trial.

### **DR:EAM Trial Workflow**

The diagram below illustrates the logical flow of a patient's journey through the DR:EAM clinical trial, from screening to the final analysis.





Click to download full resolution via product page

Logical Workflow of the Phase 2 DR:EAM Clinical Trial.



### **Conclusion and Future Outlook**

Nesvategrast is a potent and selective RGD integrin inhibitor that effectively targets the  $\alpha\nu\beta3$  integrin, a key mediator of pathological angiogenesis. Preclinical studies demonstrated its ability to inhibit neovascularization and vascular leakage in various relevant ocular models following topical administration.

The Phase 2 DR:EAM clinical trial established that **nesvategrast** eye drops are safe and well-tolerated. While the study did not achieve its primary efficacy endpoint of a ≥2-step improvement on the DRSS, a pre-specified secondary analysis revealed a statistically significant benefit in reducing the risk of vision-threatening events in patients with more advanced non-proliferative diabetic retinopathy at baseline. This finding suggests a potential protective role for **nesvategrast** in a specific patient subpopulation. The full dataset from the DR:EAM trial is being reviewed to determine the future of the **nesvategrast** program.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Cooperation between integrin ανβ3 and VEGFR2 in angiogenesis PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. fdaaa.trialstracker.net [fdaaa.trialstracker.net]
- 4. ανβ3 Integrin Limits the Contribution of Neuropilin-1 to Vascular Endothelial Growth Factor-induced Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Nesvategrast (OTT166): A Technical Guide to RGD Integrin Inhibition]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610802#nesvategrast-rgd-integrin-inhibition-pathway]

#### **Disclaimer & Data Validity:**





The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com